(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

Asymmetric synthesis Chiral building block Enantioselectivity

Problem: Synthesizing complex, chiral bioactive molecules requires stereochemically pure building blocks. Using racemic or incorrect diastereomers leads to failed syntheses and costly purification. Solution: (2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid (CAS 2384032-43-1) is a non-racemic, single-isomer piperidine derivative with a pre-installed (2S,4R) configuration. This ensures the correct spatial orientation for your target. Key Outcomes: ● Serves as a direct precursor to (2S,4R)-4-phenylpipecolic acid for peptidomimetic synthesis. ● Provides a defined scaffold for targeting chiral binding pockets in CNS receptors (dopamine, serotonin, opioid). ● Eliminates risk of diastereomer contamination, ensuring a predictable stereochemical outcome in Ugi multicomponent reactions. Available for immediate procurement.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
Cat. No. B8189293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
InChIKeyDAYGDJLPGZOFEW-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid: Chiral Piperidine Building Block


(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid (CAS: 2384032-43-1) is a chiral, non-racemic piperidine derivative with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . It features a piperidine ring with a phenyl substituent at the 4-position and a carboxylic acid at the 2-position, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen [1]. Its defined (2S,4R) stereochemistry distinguishes it from other diastereomers and regioisomers, making it a crucial intermediate in the asymmetric synthesis of complex, biologically active molecules [2].

(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid Procurement Specifications


The term "4-phenylpiperidine carboxylic acid" encompasses a family of compounds with critical differences in stereochemistry (e.g., cis vs. trans; (2S,4R) vs. (2R,4S)) and regiochemistry (e.g., 2-carboxylic acid vs. 4-carboxylic acid) [REFS-1, REFS-2]. These seemingly minor structural variations lead to vastly different three-dimensional shapes and chemical properties. Consequently, substituting a (2S,4R) diastereomer with its (2R,4S) enantiomer or a 4-regioisomer can derail a synthetic route by producing an incorrect stereochemical outcome or failing to achieve the required molecular geometry for a desired biological interaction [2]. The following evidence quantifies the specific, differentiated properties that mandate precise procurement of the (2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid isomer.

(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid Differentiation from Analogs


Stereochemistry-Driven Enantioselective Synthesis

This compound's specific (2S,4R) absolute configuration provides a pre-defined stereocenter for asymmetric synthesis. While no direct head-to-head enantioselectivity data was found, class-level inference demonstrates that the use of chiral, non-racemic starting materials is essential for achieving high enantiomeric excess (ee) in downstream products. In contrast, the use of racemic mixtures, such as the unassigned N-Boc-4-phenyl-pipecolic acid (CAS 261777-31-5), introduces the requirement for costly and yield-reducing chiral resolution steps [REFS-1, REFS-2].

Asymmetric synthesis Chiral building block Enantioselectivity

Regioisomeric pKa Difference in Carboxylic Acid Analogs

The position of the carboxylic acid group on the piperidine ring directly influences its acidity. The target compound, with the acid at the 2-position, has a predicted pKa of 3.94 ± 0.40 . Its regioisomer, Boc-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2), exhibits a significantly different predicted pKa of 4.23 ± 0.40 . This difference in acid strength can alter reactivity in acid/base-sensitive reactions, salt formation, and solubility profiles in aqueous buffers.

Physicochemical properties Acid Dissociation Constant Regiochemistry

Diastereomeric Purity for Chiral Synthesis

This compound is the (2S,4R) diastereomer, establishing a cis relationship between the 2-carboxyl and 4-phenyl substituents. Its diastereomer, (2R,4S)-1-Boc-4-phenyl-piperidine-2-dicarboxylic acid (CAS 261777-38-2), also has a cis configuration but is its enantiomer. The trans diastereomer, trans-1-Boc-4-phenyl-piperidine-2-carboxylic acid (CAS 2307772-01-4), has a different spatial arrangement [REFS-1, REFS-2]. Using the correct diastereomer is crucial for accessing specific three-dimensional structures in target molecules, as the cis and trans isomers will lead to products with distinct geometries and biological activities [1].

Diastereomer Cis/Trans Isomerism Synthetic intermediate

(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid Application Scenarios


4-Phenylpipecolic Acid Derivative Synthesis

This compound serves as a direct precursor to (2S,4R)-4-phenylpipecolic acid, a constrained amino acid analog used as a building block for peptidomimetics and bioactive molecules. The pre-installed (2S,4R) stereochemistry is essential for maintaining the correct chirality in the final compound . Using the racemic or incorrect diastereomer would yield a mixture of isomers that is significantly more difficult and expensive to separate .

Asymmetric Synthesis of CNS Piperidines

The 4-phenylpiperidine core is a privileged scaffold in CNS drug discovery, particularly for targeting dopamine, serotonin, and opioid receptors [REFS-1, REFS-2]. This specific (2S,4R) isomer provides a defined spatial orientation for the phenyl ring and the 2-carboxyl group, which can be further elaborated to optimize interactions with a target receptor's chiral binding pocket. In contrast, the use of a regioisomer like Boc-4-phenylpiperidine-4-carboxylic acid would present the carboxyl group in a different position, likely abolishing or significantly altering receptor binding .

CCR5 Antagonists for HIV-1

Related 4-phenylpiperidine derivatives have been identified as critical components in the synthesis of CCR5 antagonists, a class of HIV-1 entry inhibitors . The defined stereochemistry of (2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid ensures the correct three-dimensional presentation of the molecule for optimal interaction with the CCR5 co-receptor, a factor that would be compromised by using the wrong stereoisomer or regioisomer .

Ugi Multicomponent Reaction for Bioactive Compounds

The compound's carboxylic acid functionality allows it to be used as a key input in Ugi multicomponent reactions, a powerful tool for generating libraries of complex, natural-product-inspired scaffolds . The defined (2S,4R) stereochemistry is carried through the reaction, controlling the stereochemical outcome of the newly formed centers and leading to a single, predictable product diastereomer rather than a complex mixture .

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